REACTION_CXSMILES
|
N1([C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=2)CCCC1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:16](=[O:19])[CH2:17]Br.C([OH:26])C>>[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:16](=[O:19])[CH2:17][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][C:6]1=[O:26]
|
Name
|
|
Quantity
|
0.19 mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C1=CCCCC1
|
Name
|
|
Quantity
|
0.19 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(CBr)=O)C=CC1Cl
|
Name
|
crystals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave 32.6 g
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(CC2C(CCCC2)=O)=O)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |